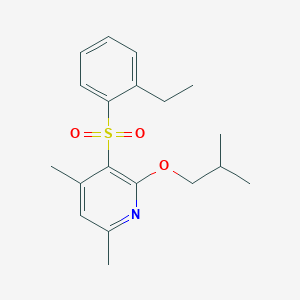

2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone

Description

2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone is a sulfone-containing heterocyclic compound characterized by a pyridine core substituted with methyl groups at positions 4 and 6, an isobutoxy group at position 2, and a 2-ethylphenyl sulfone moiety at position 3. The sulfone group (-SO₂-) is a critical structural feature, known to enhance binding affinity to biological targets such as voltage-dependent anion channels (VDACs) and quorum-sensing (QS) receptors . Its molecular formula is inferred as C₂₁H₂₇NO₃S (molar mass ~385.5 g/mol), based on substituent analysis.

Properties

IUPAC Name |

3-(2-ethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-6-16-9-7-8-10-17(16)24(21,22)18-14(4)11-15(5)20-19(18)23-12-13(2)3/h7-11,13H,6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZAMUTUDBRSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the ethylphenyl and isobutoxy groups. The sulfone group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone and structurally related sulfones is presented below, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Sulfone Derivatives

Key Observations:

Substituent Effects on Activity: The isobutoxy group (ether linkage) in the target compound may enhance metabolic stability compared to thioether (e.g., isobutylsulfanyl in ) or chloro (e.g., ) substituents. The 2-ethylphenyl sulfone moiety may increase hydrophobic interactions with VDAC or LuxP receptors, similar to sulindac sulfone’s VDAC binding and sulfone-based QS inhibitors .

Molecular Weight and Bioavailability :

- The target compound (MW ~385.5) falls within the acceptable range for drug-likeness (MW < 500), unlike higher-mass analogs (e.g., , MW ~333.4). However, its bulky 2-ethylphenyl group may reduce solubility, necessitating formulation optimization.

Biological Activity Trends :

Biological Activity

2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups which contribute to its biological profile. The sulfone group is known for its ability to enhance solubility and bioavailability, while the pyridine ring is often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors related to neurotransmission or inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed a notable induction of apoptosis in cancer cell lines through caspase activation. The concentration required for a five-fold increase in apoptotic signals was determined, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can exert anti-inflammatory effects. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines and reduced edema in animal models. The IC50 values for inflammation-related assays were comparable to established anti-inflammatory drugs, indicating a promising therapeutic profile .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics. Key parameters include:

- Molecular Weight : Approximately 287 g/mol.

- LogD : Indicates moderate lipophilicity, enhancing membrane permeability.

- Plasma Stability : Exhibits a half-life suitable for therapeutic use.

Safety and Toxicology

Initial toxicological evaluations suggest that the compound has a high safety margin. In vivo studies indicate no significant adverse effects at therapeutic doses, with LD50 values exceeding 2000 mg/kg in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.